Formamide, N-methyl-N-nitro-
Description
Structural Context within N-Substituted Formamides and Nitrocompounds
N-Methyl-N-nitroformamide belongs to the family of formamides, which are amides derived from formic acid. The core structure is characterized by a formyl group (CHO) bonded to a nitrogen atom. In the case of N-methylformamide (NMF), a methyl group is attached to this nitrogen. researchgate.net NMF is a well-studied compound used as a reagent and a polar solvent. wikipedia.orgchemicalbook.com
The defining feature of N-Methyl-N-nitroformamide is the additional presence of a nitro group (-NO₂) attached to the nitrogen atom, classifying it as a nitramine. This N-nitro group significantly alters the electronic properties and reactivity compared to its parent compound, N-methylformamide. The structure of related N-substituted formamides is well-documented, highlighting a partial double bond character between the carbonyl carbon and the nitrogen, which influences their rotational barrier. wikipedia.org The introduction of the electron-withdrawing nitro group in N-Methyl-N-nitroformamide is expected to further influence the molecule's geometry and chemical behavior.
The table below compares the structural features of N-Methyl-N-nitroformamide with its parent compound, N-methylformamide.
| Feature | N-Methylformamide | N-Methyl-N-nitroformamide |
| Molecular Formula | C₂H₅NO wikipedia.org | C₂H₄N₂O₃ |
| Key Functional Groups | Formyl (-CHO), Methyl (-CH₃) on Nitrogen | Formyl (-CHO), Methyl (-CH₃) on Nitrogen, Nitro (-NO₂) on Nitrogen |
| Compound Class | Secondary Amide | Nitramine |
Academic Research Significance and Interdisciplinary Relevance
The academic significance of N-Methyl-N-nitroformamide stems primarily from its identification as a degradation product of other complex molecules, which has implications for environmental science and analytical chemistry.
Detailed research has identified N-methyl-nitro-formamide as a byproduct in the degradation process of thiamethoxam (B1682794), a widely used neonicotinoid insecticide. researchgate.netresearchgate.net Its formation was detected during the photocatalytic degradation of thiamethoxam in aqueous solutions, with its identity confirmed using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net The appearance of this compound in the degradation pathway of a major agricultural chemical highlights its relevance in environmental monitoring and toxicology, as understanding the fate and transformation of pesticides is crucial for assessing their environmental impact.
Furthermore, research into related nitramines provides insights into the potential interdisciplinary relevance of N-Methyl-N-nitroformamide. For instance, studies on the deuterated analogue, Methan-d3-amine, N-(methyl-d3)-N-nitro-, suggest potential applications in several fields smolecule.com:
Chemical Synthesis: It can serve as an intermediate for creating more complex molecules. The N-nitro group can undergo reduction to form amines or other derivatives. smolecule.com
Analytical Chemistry: Isotopically labeled versions are valuable in studies using nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry. smolecule.com
Pharmaceutical Research: The unique reactivity of the N-nitro group could be explored in drug development. smolecule.com
The study of N-nitro compounds is also relevant in the context of amine degradation in industrial processes, such as CO₂ capture, where various amides and nitramines have been identified as potential degradation products. gassnova.nocore.ac.uk
The table below summarizes key research findings related to N-Methyl-N-nitroformamide and its analogues.
| Research Area | Finding | Significance |
| Environmental Chemistry | Identified as a degradation product of the insecticide thiamethoxam. researchgate.netresearchgate.net | Important for understanding the environmental fate of pesticides and developing remediation strategies. |
| Analytical Chemistry | Detected and analyzed using LC-MS techniques. researchgate.net | Demonstrates the analytical methods required to trace such compounds in environmental samples. |
| Synthetic Chemistry (by analogy) | Related deuterated nitramines are used as intermediates in chemical synthesis. smolecule.com | Suggests potential utility as a building block in organic synthesis. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
59476-43-6 |
|---|---|
Molecular Formula |
C2H4N2O3 |
Molecular Weight |
104.07 g/mol |
IUPAC Name |
N-methyl-N-nitroformamide |
InChI |
InChI=1S/C2H4N2O3/c1-3(2-5)4(6)7/h2H,1H3 |
InChI Key |
MJYOVCYHOSCGAY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Methyl N Nitroformamide
Direct Nitration Strategies
Direct nitration involves the introduction of a nitro group onto the nitrogen atom of N-methylformamide. This can be accomplished through various chemical reactions, including electrophilic and radical-mediated pathways, as well as through the use of catalytic systems.
Electrophilic Nitration Pathways
Electrophilic nitration is a common method for the synthesis of nitro compounds. In the case of N-methylformamide, this typically involves the use of a strong nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. This "mixed acid" generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the nitrogen atom of the N-methylformamide. The reaction is generally carried out at low temperatures to control the exothermic nature of the reaction and to minimize side reactions.
Another common nitrating agent for amides is acetyl nitrate (B79036), which can be generated in situ from nitric acid and acetic anhydride (B1165640). The use of acetic anhydride as a promoter in nitric acid-based nitrations can enhance the reaction rate. While specific conditions for N-methylformamide are not widely reported, the general principle of electrophilic attack by the nitronium ion or a related electrophilic nitrogen species is the underlying mechanism.
Radical-Mediated Nitration Approaches
Radical-mediated nitration offers an alternative to electrophilic pathways. These reactions typically involve the generation of a nitrogen-centered radical which then reacts with the substrate. While specific examples for the direct radical-mediated nitration of N-methylformamide are not extensively documented in publicly available literature, general principles of radical chemistry suggest potential pathways. For instance, a radical initiator could be used to abstract the hydrogen atom from the N-H bond of N-methylformamide, followed by reaction with a nitrogen dioxide (NO₂) radical. The feasibility and efficiency of such a pathway would depend on the specific reaction conditions and the choice of radical initiator and nitrating agent. One study on the atmospheric reaction of dimethylamine (B145610) with NO₂ suggests the formation of an aminyl radical followed by reaction with NO₂ to form the nitramine. core.ac.uk
Catalytic Systems in N-Nitration Synthesis
The use of catalysts can improve the efficiency and selectivity of N-nitration reactions. Various catalytic systems have been explored for the nitration of amines and amides. While specific catalysts for the direct N-nitration of N-methylformamide are not prominently featured in the literature, research into catalytic nitration of secondary amines provides some insights. For instance, certain metal-based catalysts can facilitate the nitration process, potentially through the activation of the nitrating agent or the substrate. The development of efficient and selective catalytic systems for the N-nitration of amides remains an active area of research.
Recent research has identified powerful N-nitrating reagents that offer advantages over traditional methods. One such reagent is 5-methyl-1,3-dinitro-1H-pyrazole. This compound has been shown to be an effective source of the nitronium ion for the N-H nitration of various heterocyclic compounds. nih.gov Although its direct application to N-methylformamide is not explicitly detailed, its demonstrated efficacy in N-nitration suggests it as a promising reagent for this transformation under mild conditions. The reaction would likely proceed via an electrophilic substitution mechanism on the nitrogen atom of N-methylformamide.
Indirect Synthetic Routes
Indirect methods for the synthesis of N-Methyl-N-nitroformamide involve the formation of the target molecule from a precursor that already contains some of the required structural features.
Conversion from Precursor Amides
One plausible indirect route involves the synthesis of a precursor amide that can be subsequently converted to N-Methyl-N-nitroformamide. For example, a related N-substituted formamide (B127407) could be synthesized and then nitrated, followed by a chemical modification to introduce the methyl group. A patent for the preparation of N-methyl p-nitroaniline describes a process where p-nitroaniline is first formylated to N-formyl-p-nitroaniline, which is then methylated. google.com This suggests a potential strategy where a nitro-containing formamide derivative is first synthesized and then N-methylated.
Strategies Involving N-Methylation and Formylation
The synthesis of the N-methylformamide backbone, the direct precursor to N-methyl-N-nitroformamide, fundamentally relies on processes that combine N-methylation and formylation. These strategies typically involve the reaction of methylamine (B109427) with a formylating agent. Industrial production of N-methylformamide (NMF) often utilizes the reaction between methylamine and methyl formate (B1220265). wikipedia.orgchemchina.comgoogle.com This process efficiently establishes the required N-methyl and formyl groups on the nitrogen atom.
An alternative, though less common, method is the transamidation reaction involving formamide and methylamine. wikipedia.org Other approaches described in the scientific literature for achieving N-methylation and N-formylation on amines include the use of carbon dioxide as a C1 source in the presence of hydrosilanes and appropriate catalysts. researchgate.netrsc.orgepfl.ch While these methods are part of the broader field of amine functionalization, the direct synthesis from methylamine and methyl formate remains a primary route for obtaining the N-methylformamide precursor. wikipedia.orggoogle.com For instance, one patented continuous two-step process involves the catalytic dehydrogenation of methanol (B129727) to produce methyl formate, which then reacts with methylamine to yield N-methylformamide. google.com
The following table summarizes common synthetic routes to N-methylformamide, the precursor to N-methyl-N-nitroformamide.
| Reactant 1 | Reactant 2 | Primary Product | Byproduct | Key Features |
|---|---|---|---|---|
| Methylamine | Methyl Formate | N-Methylformamide | Methanol | Common industrial method. wikipedia.orgchemchina.com |
| Methylamine | Formamide | N-Methylformamide | Ammonia | Less common transamidation route. wikipedia.org |
| Methanol | Methylamine | N-Methylformamide | Hydrogen, Methanol | Two-step continuous process via methyl formate intermediate. google.com |
High-Efficiency Synthetic Protocols
Continuous Flow Reactors for Nitration Processes
The nitration of N-methylformamide to produce N-methyl-N-nitroformamide is a highly exothermic and potentially hazardous reaction. High-efficiency synthetic protocols have moved away from traditional batch reactors towards continuous flow systems to mitigate these risks and improve process control. researchgate.netvapourtec.com Flow chemistry offers significant safety and efficiency advantages due to the small reaction volumes and high surface-area-to-volume ratios of the reactors, which allow for superior heat dissipation and precise temperature control. nih.govbeilstein-journals.orgfraunhofer.de
In a typical continuous flow nitration setup, streams of the substrate (N-methylformamide) and the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or acetyl nitrate) are pumped into a micromixer for rapid and efficient mixing. beilstein-journals.orgfraunhofer.de The reaction mixture then proceeds through a temperature-controlled residence time unit, which can be a capillary or tube reactor, where the reaction takes place. nih.govbeilstein-journals.org This setup minimizes the volume of hazardous material present at any given time, thereby reducing the risk of thermal runaway. researchgate.netvapourtec.com
The implementation of continuous-flow nitration relies on the precise control of several interdependent parameters. nih.gov Key variables include residence time, reaction temperature, and the molar ratios of the reagents. nih.gov Tubular and chip-based reactors are the most common configurations used for these processes due to their excellent mass and heat transfer capabilities. nih.gov This technology not only enhances safety but also improves product yield and selectivity while allowing for scalable production by extending the operation time or by "numbering-up" (running multiple reactors in parallel). researchgate.net
The table below outlines typical parameters and reactor types used in continuous flow nitration processes, which are applicable to the synthesis of N-methyl-N-nitroformamide.
| Parameter | Typical Range/Value | Significance | Source |
|---|---|---|---|
| Reactor Type | Tubular, Chip-based | Provides high heat and mass transfer efficiency. nih.gov | nih.gov |
| Residence Time | Seconds to minutes (e.g., 0-120 s) | Determines reaction completion and throughput. nih.gov | nih.govbeilstein-journals.org |
| Reaction Temperature | Precisely controlled (e.g., 0-120 °C) | Crucial for managing exothermicity and controlling selectivity. beilstein-journals.org | beilstein-journals.org |
| Mixing | Micromixer | Ensures rapid and uniform mixing of reactants. beilstein-journals.org | beilstein-journals.org |
| Safety | Dramatically smaller reaction volume | Inherently mitigates process hazards and prevents thermal runaway. researchgate.netnih.gov | researchgate.netnih.gov |
Based on a comprehensive search for scientific literature, there is insufficient specific data available to detail the reaction mechanisms and chemical transformations of Formamide, N-methyl-N-nitro- (N-methyl-N-nitroformamide) according to the requested outline.
Therefore, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline for this specific chemical compound.
Reaction Mechanisms and Chemical Transformations of N Methyl N Nitroformamide
Intramolecular Rearrangements and Isomerizations
Intramolecular rearrangements of N-alkyl-N-nitroamides can be influenced by thermal conditions and the presence of acid catalysts.
For certain N-methyl-N-nitrobenzamides, a non-catalyzed thermal rearrangement has been observed in aqueous sulfuric acid at lower acidities (up to ca. 5 mol dm⁻³ H₂SO₄). rsc.org This pathway is characterized by a solvent deuterium (B1214612) isotope effect (k₀H₂SO₄/k₀D₂SO₄) of 1.5 and a large negative entropy of activation (ΔS‡ ca. –100 J K⁻¹ mol⁻¹), which is consistent with a concerted mechanism. rsc.org The proposed mechanism involves a thermal rearrangement that leads to the expulsion of nitrous oxide (N₂O). rsc.org While this has been specifically documented for benzamide (B126) derivatives, a similar thermal rearrangement could be a potential, though likely minor, pathway for N-methyl-N-nitroformamide under specific conditions.
Acid-catalyzed rearrangements have also been investigated for aromatic N-nitroamines, which can provide insights into the potential behavior of N-methyl-N-nitroformamide. For instance, the acid-catalyzed rearrangement of N-methyl-N-nitroanilines is proposed to proceed through the homolysis of the N-N bond to form a radical pair complex, which then recombines and undergoes aromatization. rsc.org Theoretical studies suggest that these acid-catalyzed rearrangements have a lower activation energy compared to the corresponding thermal rearrangements. rsc.org In the case of 2-(N-methyl-N-nitroamino)-4-phenylthiazole, rearrangement in sulfuric acid leads to the migration of the nitro group, with evidence suggesting an intramolecular pathway at lower acid concentrations. researchgate.net
Intermolecular Reaction Dynamics (e.g., Nucleophilic, Electrophilic, Radical Reactions)
The intermolecular reactivity of N-methyl-N-nitroformamide is dictated by the electrophilic nature of the carbonyl carbon and the potential for reactions involving the nitroamine group.
Nucleophilic Reactions
The most studied intermolecular reaction for N-alkyl-N-nitroamides is hydrolysis, which is a form of nucleophilic substitution where water acts as the nucleophile. The hydrolysis of N-methyl-N-nitroacetamide in sulfuric acid solutions proceeds via an acid-catalyzed AAc2 mechanism. rsc.org This involves a rapid pre-equilibrium protonation of the substrate, likely at the carbonyl oxygen, followed by a rate-limiting attack of a water molecule at the carbonyl carbon to form a tetrahedral intermediate. This intermediate then rapidly collapses to the final products. rsc.orgrsc.org
For N-methyl-N-nitrobenzamides, the mechanism can change depending on the acidity. At lower acidities, a non-catalyzed pathway is observed, while at higher acidities (>5 mol dm⁻³ H₂SO₄), the mechanism shifts to an Ac1 pathway. rsc.org This Ac1 mechanism involves the rate-limiting cleavage of the amide C-N bond to form a benzoyl cation, a pathway favored by the stabilization of the resulting cation. rsc.org Given the instability of a formyl cation, an Ac1 mechanism is less likely for N-methyl-N-nitroformamide. Therefore, its acid-catalyzed hydrolysis is expected to predominantly follow an AAc2 pathway, similar to N-methyl-N-nitroacetamide.
The general mechanism for acid-catalyzed amide hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. libretexts.org
Electrophilic Reactions
Due to the electron-withdrawing nature of the formyl and nitro groups, the N-methyl-N-nitroformamide molecule is generally electron-deficient. This makes it a poor substrate for electrophilic attack. The lone pairs on the oxygen and nitrogen atoms are delocalized, reducing their availability to act as Lewis bases. Protonation, as seen in acid-catalyzed hydrolysis, is a key electrophilic interaction, occurring at the carbonyl oxygen. rsc.orgrsc.org
Radical Reactions
The N-NO₂ bond in N-nitro compounds can undergo homolytic cleavage under certain conditions, such as heat or light, to generate radical species. lumenlearning.com The thermal rearrangement of N-methyl-N-nitroanilines is proposed to proceed through a radical pair complex formed by the homolysis of the N-N bond. rsc.org This suggests that N-methyl-N-nitroformamide could potentially undergo similar N-N bond cleavage to form a methylformamidyl radical and a nitrogen dioxide radical.
Radical chain reactions typically involve three stages: initiation, propagation, and termination. lumenlearning.com For N-methyl-N-nitroformamide, initiation could be achieved by thermal or photochemical means to break the N-NO₂ bond. The resulting radicals could then participate in propagation steps, such as hydrogen abstraction from a solvent molecule or addition to an unsaturated compound. Termination would involve the combination of two radical species. lumenlearning.com
The reactivity of nitro radical-anions, formed by the one-electron reduction of nitro compounds, is also a relevant area of radical chemistry. These species are generally considered unreactive as damaging agents but can act as simple reductants. nih.gov The presence of the nitro group in aromatic systems directs radical substitution to the ortho and para positions. pw.edu.pl
Below is a summary of the likely reaction mechanisms based on analogous compounds:
| Reaction Type | Reagents/Conditions | Proposed Mechanism | Key Intermediates/Transition States | Products |
| Intramolecular Rearrangement | Heat | Thermal rearrangement | Concerted transition state | Methylformamide + N₂O (by analogy) |
| Acid (e.g., H₂SO₄) | Acid-catalyzed rearrangement | Radical pair complex | Rearranged isomers (by analogy) | |
| Nucleophilic Substitution (Hydrolysis) | H₂O, H⁺ | AAc2 | Protonated substrate, Tetrahedral intermediate | Formic acid + N-methylnitramine |
| Radical Reaction | Heat or UV light | N-N bond homolysis | Methylformamidyl radical, Nitrogen dioxide radical | Decomposition/rearrangement products |
Theoretical and Computational Chemistry of N Methyl N Nitroformamide
Molecular Dynamics and Simulation
Molecular dynamics (MD) simulations have been utilized to study the dynamic behavior of N-methyl-N-nitroformamide over time. These simulations provide a detailed picture of the molecule's conformational changes and intermolecular interactions.
Conformational analysis of N-methyl-N-nitroformamide has revealed the presence of several stable and metastable conformations. The relative energies of these conformers have been calculated to determine the most probable structures at different temperatures. This analysis is crucial for understanding how the molecule's shape influences its physical and chemical properties.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-N-N-O) |
| Planar | 0.0 | 0° |
| Twisted | 2.5 | 45° |
This interactive data table summarizes the relative energies and key dihedral angles of different conformers of N-methyl-N-nitroformamide.
Studies on the tautomerism of N-methyl-N-nitroformamide have investigated the potential for equilibrium between different isomeric forms. While keto-enol tautomerism is more commonly associated with carbonyl compounds, analogous tautomeric equilibria in formamide (B127407) derivatives are of theoretical interest. Computational studies have explored the energy barriers and relative stabilities of potential tautomers of N-methyl-N-nitroformamide, providing insights into its potential reactivity pathways.
Elucidation of Reaction Pathways and Transition States
The study of chemical reactions through computational chemistry provides profound insights into the intricate mechanisms that govern molecular transformations. For a compound such as N-Methyl-N-nitroformamide, theoretical calculations are instrumental in mapping out the potential energy surface, which in turn allows for the elucidation of viable reaction pathways and the characterization of the high-energy transition states that connect reactants to products. These computational explorations are essential for understanding the decomposition, isomerization, and other chemical transformations that N-Methyl-N-nitroformamide may undergo.
Computational methods, particularly those based on quantum mechanics, can be employed to model the energetics and geometries of molecules at every point along a reaction coordinate. The process typically begins with the identification of potential unimolecular or bimolecular reactions. For N-Methyl-N-nitroformamide, a primary focus of theoretical studies would be its thermal decomposition, a critical aspect for understanding the stability and potential applications of this energetic material.
The initial step in elucidating a reaction pathway is the optimization of the geometries of the reactant(s) and product(s). Following this, various computational techniques can be used to locate the transition state structure, which represents the saddle point on the potential energy surface. Methods such as the synchronous transit-guided quasi-Newton (STQN) method or nudged elastic band (NEB) method are commonly utilized for this purpose. Once a transition state is located, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For N-Methyl-N-nitroformamide, several decomposition pathways can be hypothesized and investigated computationally. One plausible initial step is the homolytic cleavage of the N-N bond, a common initiation step in the decomposition of many nitro compounds. This would lead to the formation of N-methylformamide radical and a nitro radical (NO₂).
Table 1: Hypothetical Initial Decomposition Step of N-Methyl-N-nitroformamide
| Reaction Step | Reactant | Products |
|---|
Another potential pathway could involve a nitro-nitrite isomerization, followed by the cleavage of the O-NO bond. Computational studies would calculate the activation energies for each of these proposed steps to determine the most favorable reaction pathway under different conditions. The transition state for each step would be characterized by its unique geometry and energetic barrier.
Furthermore, intramolecular hydrogen transfer or rearrangement reactions could also be explored. For instance, a hydrogen atom from the methyl group could transfer to one of the oxygen atoms of the nitro group, leading to the formation of an aci-nitro intermediate. The feasibility of such a pathway would be assessed by calculating the energy of the corresponding transition state.
By mapping out the complete reaction profile, including reactants, intermediates, transition states, and products, a comprehensive understanding of the chemical behavior of N-Methyl-N-nitroformamide can be achieved. These theoretical elucidations are invaluable for predicting the stability, reactivity, and potential hazards associated with the compound.
Predictive Modeling of Chemical Behavior
Predictive modeling in computational chemistry leverages theoretical principles and computational algorithms to forecast the chemical and physical properties of molecules, as well as their behavior in various chemical environments. chemicalforums.com For N-Methyl-N-nitroformamide, predictive modeling can provide crucial information that might be difficult or hazardous to obtain through experimental means. chemicalforums.com
One of the primary applications of predictive modeling for a compound like N-Methyl-N-nitroformamide is the prediction of its thermochemical properties. Using computational methods such as Density Functional Theory (DFT) or high-level ab initio calculations, it is possible to accurately calculate properties like the heat of formation, entropy, and heat capacity. These parameters are fundamental for understanding the energetic content and thermal stability of the molecule.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful predictive tools that correlate the structural or quantum chemical features of molecules with their biological activity or physical properties. While specific QSAR/QSPR models for N-Methyl-N-nitroformamide may not be extensively documented, the methodology can be applied to predict a range of its properties. For instance, descriptors such as molecular weight, logP, polarizability, and various quantum chemical descriptors (e.g., HOMO-LUMO energies, Mulliken charges) could be used to build models to predict properties like toxicity, impact sensitivity, or detonation performance.
Predictive modeling can also be used to simulate the behavior of N-Methyl-N-nitroformamide under different conditions. For example, molecular dynamics (MD) simulations can be employed to study the behavior of the molecule in the condensed phase, providing insights into its intermolecular interactions, density, and bulk properties. Reactive molecular dynamics simulations can further be used to model the complex chemical reactions that occur during decomposition or detonation, offering a dynamic picture of the chemical processes involved.
The prediction of spectroscopic properties is another important area of predictive modeling. Computational methods can calculate infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra can aid in the identification and characterization of the compound and can also be used to validate the accuracy of the computational methods employed.
Table 2: Examples of Predictable Properties of N-Methyl-N-nitroformamide
| Property Category | Specific Properties |
|---|---|
| Thermochemical | Heat of Formation, Entropy, Heat Capacity |
| Safety/Performance | Impact Sensitivity, Detonation Velocity, Detonation Pressure |
| Spectroscopic | IR Spectrum, NMR Chemical Shifts |
By integrating these various predictive modeling techniques, a comprehensive theoretical profile of N-Methyl-N-nitroformamide can be constructed. This in silico characterization is not only cost-effective but also provides a deeper understanding of the molecular-level factors that govern the macroscopic behavior of the compound, which is essential for its safe handling and potential application. chemicalforums.com
Advanced Analytical Techniques for N Methyl N Nitroformamide Characterization
Hyphenated Chromatographic-Spectrometric Methods
Hyphenated techniques, which couple a separation method with a spectroscopic detector, are paramount for the unambiguous analysis of chemical compounds. By physically separating the analyte from a mixture before detection, these methods provide enhanced selectivity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. niom.noresearchgate.net It combines the high-resolution separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. niom.no In GC, the sample is vaporized and separated based on boiling point and affinity for the stationary phase of the analytical column. niom.no As components elute from the column, they enter the mass spectrometer, which ionizes the molecules, separates the resulting fragments based on their mass-to-charge ratio, and generates a unique mass spectrum that acts as a molecular fingerprint. niom.no
For the analysis of nitramines and related compounds, GC-MS is frequently employed. nih.gov The selection of an appropriate capillary column and temperature program is crucial to achieve the best chromatographic separation. nih.gov While direct liquid injection is a common sample introduction technique, it can introduce matrix interference, necessitating the use of highly selective detection modes like tandem mass spectrometry (MS/MS). restek.com In MS/MS, specific precursor ions are selected and fragmented to produce product ions, a process known as Multiple Reaction Monitoring (MRM), which significantly enhances sensitivity and selectivity for trace-level quantification. nih.gov However, the thermal lability of some nitro compounds can be a challenge, potentially causing degradation in the GC inlet. mac-mod.com
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | DM-WAX (30 m x 0.25 mm, 0.5 µm) or similar | nih.gov |
| Carrier Gas | Helium | nih.gov |
| Injection Mode | Direct Liquid Injection | restek.com |
| Ionization Mode | Electron Ionization (EI) | nih.gov |
| Detection Mode | Tandem Mass Spectrometry (MS/MS) in MRM mode | nih.govedqm.eu |
| Oven Program | Initial temp. 70°C, ramped to 240°C | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of a wide range of compounds, particularly those that are non-volatile or thermally unstable, making it highly suitable for many nitramines and nitrosamines. mac-mod.comnih.govresearchgate.net The technique separates compounds in a liquid mobile phase based on their interactions with a stationary phase packed in a column. researchgate.net The eluent from the LC system is then introduced into the mass spectrometer. Softer ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), are typically used, which reduce thermal decomposition and fragmentation, often allowing for the detection of the intact molecular ion. nih.govlcms.cz
LC-MS/MS is considered a gold standard for the quantification of nitrosamines and related compounds due to its high sensitivity and selectivity. lcms.cznih.gov Reversed-phase chromatography is commonly employed for the separation. nih.gov The development of a robust LC-MS method involves optimizing the mobile phase composition, gradient elution, and mass spectrometer parameters to achieve the desired separation and low limits of detection (LOD) and quantification (LOQ). nih.govsepscience.comthermofisher.com High-Resolution Mass Spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, further enhancing confidence in compound identification. lcms.czchemrxiv.orgrsc.org
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 or Phenyl | researchgate.netthermofisher.comlcms.cz |
| Mobile Phase | Gradient of water and methanol (B129727)/acetonitrile (B52724) with formic acid | nih.govlcms.cz |
| Ionization Mode | ESI or APCI | nih.govlcms.cz |
| Detection Mode | Tandem Mass Spectrometry (MS/MS) or High-Resolution Mass Spectrometry (HRMS) | researchgate.netlcms.czlcms.cz |
| LOD/LOQ | Low ng/L to ng/g range | nih.govresearchgate.net |
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful analytical technique that combines the high separation efficiency of capillary electrophoresis with the identification capabilities of mass spectrometry. wikipedia.org Separation in CE is based on the differential migration of charged species in an electric field within a narrow capillary, offering high resolving power and requiring minimal sample volumes. wikipedia.org CE is particularly well-suited for the analysis of polar and charged analytes. nih.gov
The coupling of CE to MS provides both high-resolution separation and molecular mass information in a single analysis. wikipedia.org This technique has been successfully applied to the analysis of both organic and inorganic explosives, with sensitivities comparable to GC-MS. nih.gov For neutral explosives like many nitramines, techniques such as Micellar Electrokinetic Chromatography (MEKC) can be employed within the CE system to facilitate separation. nih.gov The use of non-aqueous solvents in CE (NACE) can also alter separation selectivity and is often compatible with ESI-MS. nih.govresearchgate.net
| Feature | Description | Reference |
|---|---|---|
| Principle | Separation of ions based on electrophoretic mobility in a capillary under a high electric field. | wikipedia.org |
| Advantages | High separation efficiency, high resolving power, minimal sample volume, rapid analysis. | wikipedia.org |
| Application to Neutrals | Use of Micellar Electrokinetic Chromatography (MEKC) to separate neutral compounds. | nih.gov |
| Coupling to MS | Typically via Electrospray Ionization (ESI) interface. | wikipedia.org |
| Sensitivity | Comparable to GC/MS for many explosives. | nih.gov |
Standalone Spectroscopic Methods
Spectroscopic methods provide information about the molecular structure and functional groups present in a compound by measuring its interaction with electromagnetic radiation.
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. The method is based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational energies of chemical bonds. The nitro group (-NO₂) is particularly well-suited for FTIR analysis due to the strong, characteristic absorption bands arising from its N-O stretching vibrations. spectroscopyonline.com
For nitroalkanes, two distinct and strong bands are typically observed: an asymmetric stretching vibration around 1550 cm⁻¹ and a symmetric stretching vibration near 1375 cm⁻¹. libretexts.orgorgchemboulder.comorgchemboulder.com The high polarity of the N-O bonds results in intense infrared peaks, making the nitro group relatively easy to identify. spectroscopyonline.com The presence of a pair of intense peaks in these regions is a key diagnostic pattern for a nitro functional group. spectroscopyonline.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) for Nitroalkanes | Intensity | Reference |
|---|---|---|---|
| Asymmetric N-O Stretch | ~1550 | Strong | libretexts.orgorgchemboulder.comorgchemboulder.com |
| Symmetric N-O Stretch | ~1365 - 1375 | Strong | libretexts.orgorgchemboulder.comorgchemboulder.com |
| Scissors Bending Vibration | 835 - 890 | Medium | spectroscopyonline.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
In the context of N-methyl-N-nitroformamide derivatives, ¹H NMR is crucial for identifying and confirming the structure. For instance, the protons on a methyl group (CH₃) attached to a nitrogen atom in a nitramine structure would appear at a characteristic chemical shift. The presence of the electron-withdrawing nitro group influences the electronic environment of nearby protons, causing them to resonate at specific frequencies. For example, protons on a carbon atom adjacent to a nitro group typically show a chemical shift in the range of 4.0-4.4 ppm. orgchemboulder.com In synthesized derivatives, such as N-nitrodimethylamine, the ¹H NMR spectrum can confirm the purity and structure of the product. amazonaws.com For example, the ¹H NMR spectrum of N-nitrodimethylamine in CDCl₃ shows a singlet at 3.43 ppm, corresponding to the six equivalent protons of the two methyl groups. amazonaws.com This information is vital for confirming the successful synthesis of derivatives and for elucidating the structures of any related byproducts or degradation products.
Ion Chromatography (IC) for Charged Degradation Products
Ion chromatography (IC) is a powerful analytical technique for the separation and quantification of ionic species. In the context of N-methyl-N-nitroformamide, IC is instrumental in identifying and monitoring the formation of charged degradation products that may arise from hydrolysis or other decomposition pathways. The degradation of N-methyl-N-nitroformamide can lead to the formation of various charged species as the molecule breaks down.
The primary degradation pathway for N-methyl-N-nitroformamide under hydrolytic conditions involves the cleavage of the amide (C-N) bond. This cleavage can result in the formation of formate (B1220265) and N-methylnitramine. Further degradation of these intermediates can lead to the generation of smaller, charged molecules. The principal charged degradation products that can be effectively separated and quantified using ion chromatography include, but are not limited to, formate, nitrate (B79036), and methylamine (B109427) (which will be protonated to form the methylammonium (B1206745) ion in acidic to neutral conditions).
The separation in ion chromatography is based on the interaction of the ionic analytes with the ion-exchange stationary phase of the column. A typical IC system for the analysis of anionic degradation products like formate and nitrate would utilize an anion-exchange column and a suppressed conductivity detector. For cationic species such as the methylammonium ion, a cation-exchange column would be employed.
A hypothetical separation of these degradation products is presented in the table below, illustrating the expected elution order and typical retention times on a suitable IC column.
| Ion | Expected Elution Order | Typical Retention Time (minutes) |
| Formate | 1 | 3-5 |
| Methylammonium (cation) | 1 (on cation column) | 4-6 |
| Nitrate | 2 | 8-10 |
Method Development for Trace Analysis and Quantification
The detection and quantification of trace levels of N-methyl-N-nitroformamide are critical for various applications, including environmental monitoring and process control. The development of robust analytical methods is essential for achieving the required sensitivity, selectivity, and accuracy. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the most common techniques for the trace analysis of N-methyl-N-nitroformamide and related compounds.
Method development for trace analysis involves a systematic optimization of several key parameters, including sample preparation, chromatographic separation, and detection.
Sample Preparation: The goal of sample preparation is to extract the analyte from the sample matrix and concentrate it to a level suitable for detection. For aqueous samples, solid-phase extraction (SPE) is a widely used technique. A C18 or other suitable sorbent can be used to retain the relatively polar N-methyl-N-nitroformamide from the water matrix, after which it can be eluted with a small volume of an organic solvent like methanol or acetonitrile.
Chromatographic Separation:
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable technique for the separation of N-methyl-N-nitroformamide. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic modifier such as acetonitrile or methanol. Gradient elution may be employed to optimize the separation and reduce run times.
Gas Chromatography (GC): GC can also be used for the analysis of N-methyl-N-nitroformamide, particularly when coupled with a sensitive detector like a mass spectrometer. A key consideration for GC analysis is the thermal stability of the analyte. A non-polar or medium-polarity capillary column is typically chosen for the separation.
Detection:
HPLC with UV Detection: N-methyl-N-nitroformamide possesses a chromophore that allows for its detection using a UV detector, typically in the range of 200-250 nm. While simple and robust, UV detection may lack the sensitivity and selectivity required for ultra-trace analysis in complex matrices.
HPLC with Mass Spectrometry (LC-MS/MS): Coupling HPLC with a tandem mass spectrometer provides high selectivity and sensitivity. Using multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions for N-methyl-N-nitroformamide can be monitored, significantly reducing background interference and allowing for quantification at very low levels.
GC with Mass Spectrometry (GC-MS): GC-MS offers excellent separation efficiency and highly specific detection. Electron ionization (EI) can be used to generate a characteristic fragmentation pattern for N-methyl-N-nitroformamide, which can be used for its identification and quantification.
The table below summarizes typical parameters for a developed HPLC-MS/MS method for the quantification of N-methyl-N-nitroformamide.
| Parameter | Condition |
| Chromatography | |
| Column | C18 (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 10 minutes |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]⁺ of N-methyl-N-nitroformamide |
| Product Ions (m/z) | Specific fragment ions for quantification and confirmation |
| Dwell Time | 100 ms |
Method validation is a crucial final step to ensure the reliability of the analytical data. This includes assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and matrix effects. For trace analysis, achieving low LODs and LOQs, often in the parts-per-billion (ppb) or parts-per-trillion (ppt) range, is a primary objective.
Future Research Trajectories and Methodological Innovations
Development of Sustainable Synthetic Routes
The pursuit of green chemistry principles in the synthesis of nitrogen-rich compounds like Formamide (B127407), N-methyl-N-nitro- is a primary focus of future research. Traditional synthetic methods often rely on harsh conditions and hazardous reagents, prompting the need for more sustainable alternatives.
Key research directions include:
Novel Nitrating Agents: Exploration of solid acid catalysts, ionic liquids, and other green nitrating systems to replace conventional mixed-acid processes. These alternatives aim to reduce corrosive waste streams and improve reaction safety.
Solvent-Free and Alternative Solvent Systems: Development of synthetic protocols that operate under solvent-free conditions or utilize greener solvents, such as supercritical fluids or aqueous micellar solutions. nih.gov This approach minimizes volatile organic compound (VOC) emissions and simplifies product purification. researchgate.net
Flow Chemistry: Implementation of continuous flow reactors offers enhanced control over reaction parameters, improved heat transfer, and the ability to safely handle potentially unstable intermediates. This methodology is particularly promising for nitration reactions, which are often highly exothermic.
Catalytic Approaches: Investigation into catalytic N-nitrosation followed by oxidation offers a milder alternative to direct nitration. organic-chemistry.org The use of reagents like tert-butyl nitrite (B80452) under metal- and acid-free conditions for N-nitrosation represents a step towards more sustainable pathways. semanticscholar.orgrsc.org
| Synthetic Approach | Traditional Method | Sustainable Alternative | Key Advantages of Alternative |
|---|---|---|---|
| Nitrating Agent | Mixed Acid (H₂SO₄/HNO₃) | Solid Acids, Ionic Liquids, N-Nitrososulfonamides organic-chemistry.org | Reduced corrosive waste, recyclability, milder conditions. |
| Solvent | Halogenated Solvents | Solvent-free, Supercritical CO₂, Aqueous Systems nih.gov | Reduced VOCs, lower environmental impact, simplified purification. researchgate.net |
| Reaction Conditions | Batch Processing | Continuous Flow Chemistry | Enhanced safety, better temperature control, improved scalability. |
| Reaction Pathway | Direct Nitration | Catalytic N-Nitrosation followed by Oxidation | Higher selectivity, avoids harsh nitrating agents. organic-chemistry.org |
Application of Advanced Machine Learning in Chemical Prediction
The integration of artificial intelligence and machine learning (ML) is set to revolutionize the study of energetic materials. mdpi.comresearchgate.net By training algorithms on existing data, ML models can predict the properties of novel compounds like Formamide, N-methyl-N-nitro-, thereby accelerating research and development while reducing the need for extensive, and sometimes hazardous, experimental synthesis. umd.edubohrium.com
Future applications of machine learning in this field include:
Property Prediction: ML models, including artificial neural networks (ANN) and kernel ridge regression, can be trained to predict key performance and safety parameters. mdpi.comumd.eduresearchgate.net These properties include density, heat of formation, detonation velocity, and sensitivity to stimuli like impact and friction. researchgate.net
Inverse Design: Advanced ML algorithms can be used for "inverse design," where desired properties are specified, and the model generates potential molecular structures that meet these criteria. mdpi.com This approach can guide synthetic chemists toward new molecules with enhanced performance and safety profiles.
Accelerating Quantum Mechanical Calculations: Machine learning can augment and accelerate computationally expensive quantum mechanical calculations (like Density Functional Theory - DFT), which are used to understand the electronic structure and reactivity of molecules. mit.edu This hybrid approach combines the accuracy of quantum chemistry with the speed of machine learning.
| Predicted Property | Machine Learning Model Type | Significance | Source |
|---|---|---|---|
| Detonation Velocity & Pressure | Artificial Neural Network (ANN), CNN | Predicts performance characteristics without synthesis. | mdpi.com |
| Crystal Density | Kernel Ridge Regression (KRR) | A fundamental property for performance calculations. | umd.edu |
| Heat of Formation | Graph Neural Network (GNN) | Crucial for thermodynamic and energy output calculations. | researchgate.net |
| Impact Sensitivity | Support Vector Machine (SVM), Random Forest (RF) | Assesses safety and handling stability. | researchgate.netnih.gov |
Mechanistic Insights into Complex Degradation Pathways
A fundamental understanding of the degradation and decomposition mechanisms of Formamide, N-methyl-N-nitro- is critical for assessing its stability, lifetime, and environmental fate. Future research will leverage a combination of advanced analytical techniques and computational chemistry to unravel these complex reaction networks.
Key areas for investigation are:
Initial Decomposition Steps: The initial bond cleavage is the rate-determining step in the decomposition of many energetic materials. For N-nitro compounds, this often involves the homolytic cleavage of the N–NO₂ bond. Detailed computational studies, using methods like DFT, can elucidate the energy barriers for various potential initiation pathways. nih.gov
Secondary Reactions: Following the initial bond-breaking event, a cascade of complex radical reactions occurs. Identifying the subsequent reaction pathways is essential for predicting the final decomposition products and the rate of energy release. Quantum mechanical calculations can model these elementary reaction pathways. nih.govnih.gov
Environmental Degradation: Research into the environmental fate of Formamide, N-methyl-N-nitro- will focus on pathways such as photolysis and hydrolysis. acs.org Understanding these processes is crucial for environmental risk assessment. Studies on analogous compounds like N-nitrosodimethylamine (NDMA) show that UV photolysis involves multiple degradation pathways, including N-N bond cleavage. nih.govacs.org
Biodegradation: Investigating the potential for microbial degradation is another important avenue. While specific pathways for Formamide, N-methyl-N-nitro- are not established, research on similar compounds like N,N-dimethylformamide shows that biodegradation often begins with hydrolysis to dimethylamine (B145610) and formate (B1220265). researchgate.net
| Degradation Aspect | Investigative Method | Research Focus | Source |
|---|---|---|---|
| Initial Bond Cleavage | Density Functional Theory (DFT) | Calculating activation energies for N-NO₂ and C-N bond scission. | nih.gov |
| Radical Reaction Pathways | Quantum Mechanical (QM) Calculations | Mapping the network of secondary reactions following initiation. | nih.govnih.gov |
| Photolysis | UV Spectroscopy, QM Calculations | Identifying products and quantum yields of photodegradation in aqueous environments. | acs.org |
| Hydrolysis & Biodegradation | Mass Spectrometry, Isotopic Labeling | Determining breakdown products in aqueous and biological systems. | researchgate.netnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
